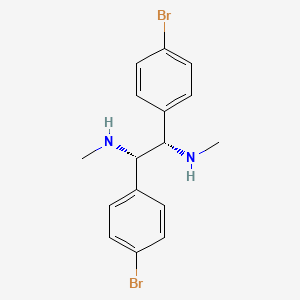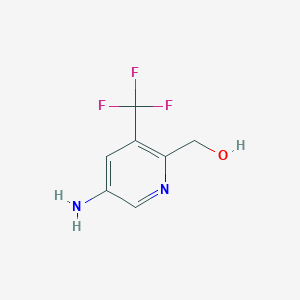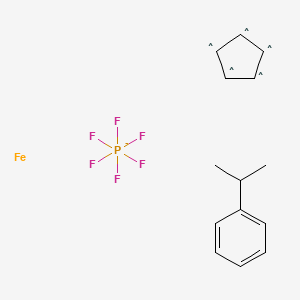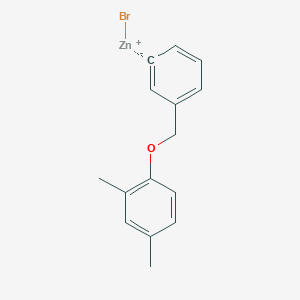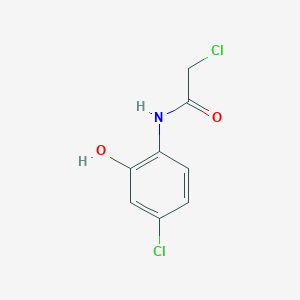
n-(3-Cyanobenzyl)-3,3,3-trifluoropropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Cyanobenzyl)-3,3,3-trifluoropropanamide is an organic compound characterized by the presence of a cyanobenzyl group and a trifluoropropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanobenzyl)-3,3,3-trifluoropropanamide typically involves the reaction of 3-cyanobenzyl chloride with 3,3,3-trifluoropropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
化学反応の分析
Types of Reactions
N-(3-Cyanobenzyl)-3,3,3-trifluoropropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .
科学的研究の応用
N-(3-Cyanobenzyl)-3,3,3-trifluoropropanamide has several scientific research applications:
作用機序
The mechanism of action of N-(3-Cyanobenzyl)-3,3,3-trifluoropropanamide involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to induce apoptosis by generating reactive oxygen species (ROS) and activating caspase-dependent pathways. Additionally, it may inhibit key enzymes or proteins involved in cell proliferation and survival, thereby exerting its anti-tumor effects .
類似化合物との比較
Similar Compounds
1,1’-Bis(3-cyanobenzyl)-[4,4’-bipyridine]-1,1’-diium: This compound is used in the synthesis of coordination polymers and has applications in sensing and photochemistry.
3-Cyanobenzyl bromide: Similar to N-(3-Cyanobenzyl)-3,3,3-trifluoropropanamide, this compound is used as a building block in organic synthesis.
Uniqueness
This compound is unique due to the presence of both a cyanobenzyl group and a trifluoropropanamide moiety, which impart distinct chemical properties and reactivity.
特性
分子式 |
C11H9F3N2O |
|---|---|
分子量 |
242.20 g/mol |
IUPAC名 |
N-[(3-cyanophenyl)methyl]-3,3,3-trifluoropropanamide |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)5-10(17)16-7-9-3-1-2-8(4-9)6-15/h1-4H,5,7H2,(H,16,17) |
InChIキー |
DWMRDEOOELELNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C#N)CNC(=O)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14886642.png)
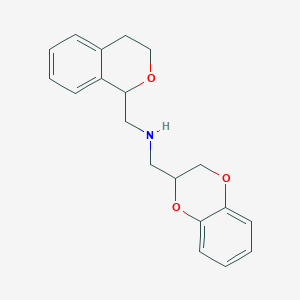
![7-chloro-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14886646.png)
![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I)](/img/structure/B14886648.png)
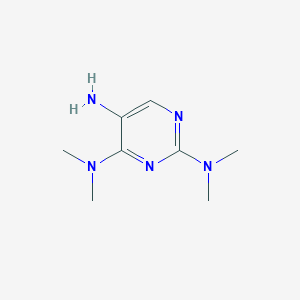
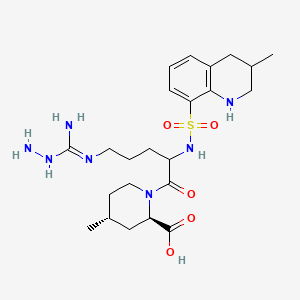
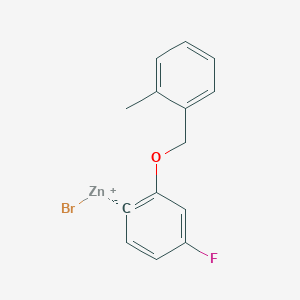
![(R)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole hydrate](/img/structure/B14886685.png)
![1-Amino-3-oxabicyclo[3.1.0]hexan-2-one hydrochloride](/img/structure/B14886690.png)
